molecular formula C23H13N3O6 B14921071 2-(3-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate

2-(3-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate

Cat. No.: B14921071
M. Wt: 427.4 g/mol
InChI Key: ZFIOGEKAGDLEQL-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is a complex organic compound that features both nitro and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction. For instance, the reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol can be used to obtain an ether intermediate . This intermediate can then be further reacted with appropriate reagents to introduce the cyano and benzoate groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of nitro and cyano groups could influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is unique due to the combination of nitro and cyano groups on the same molecule, which can impart specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H13N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-(3,4-dicyanophenoxy)benzoate

InChI

InChI=1S/C23H13N3O6/c24-12-17-6-9-21(11-18(17)13-25)32-20-7-4-15(5-8-20)23(28)31-14-22(27)16-2-1-3-19(10-16)26(29)30/h1-11H,14H2

InChI Key

ZFIOGEKAGDLEQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N

Origin of Product

United States

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